

Technical Guide: 2-Carbamoylpyridine-3-carboxylic acid (CAS: 5860-70-8)

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Compound of Interest

Compound Name: 2-Carbamoylpyridine-3-carboxylic acid

Cat. No.: B186363

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Introduction

2-Carbamoylpyridine-3-carboxylic acid, also known as 2-(aminocarbonyl)nicotinic acid, is a pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring both a carboxylic acid and a carboxamide functional group on a pyridine ring, makes it an interesting scaffold for the synthesis of various biologically active molecules. This document provides a comprehensive overview of the available technical data for this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2-Carbamoylpyridine-3-carboxylic acid** are summarized below.

Property	Value	Reference
CAS Number	5860-70-8	[1]
Molecular Formula	C ₇ H ₆ N ₂ O ₃	[1] [2]
Molecular Weight	166.13 g/mol	[1]
IUPAC Name	2-carbamoylpyridine-3-carboxylic acid	[1]
Synonyms	2-(Aminocarbonyl)nicotinic acid, 2-Carbamylnicotinic acid	[1]
Melting Point	148-158 °C	
SMILES	C1=CC(=C(N=C1)C(=O)N)C(=O)O	[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **2-Carbamoylpyridine-3-carboxylic acid** is not readily available in the public domain. However, predicted data and general spectroscopic features of related compounds can provide valuable insights.

Mass Spectrometry

Predicted mass spectrometry data suggests the following adducts and their corresponding mass-to-charge ratios (m/z).

Adduct	Predicted m/z
[M+H] ⁺	167.04512
[M+Na] ⁺	189.02706
[M-H] ⁻	165.03056
[M+NH ₄] ⁺	184.07166
[M+K] ⁺	205.00100

M represents the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H and ^{13}C NMR spectra for **2-Carbamoylpyridine-3-carboxylic acid** are not available in the cited literature. However, based on the general principles of NMR spectroscopy for carboxylic acids and amides, the following characteristic signals can be anticipated[3][4]:

- ^1H NMR:
 - A broad singlet for the carboxylic acid proton ($-\text{COOH}$) typically appears in the downfield region (around 10-13 ppm).
 - Signals for the amide protons ($-\text{CONH}_2$) would likely appear as broad singlets.
 - Aromatic protons on the pyridine ring would be observed in the aromatic region (typically 7-9 ppm).
- ^{13}C NMR:
 - The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.
 - The carbonyl carbon of the amide group would also appear in a similar downfield region.
 - Carbons of the pyridine ring would be found in the aromatic region (approximately 120-150 ppm).

Infrared (IR) Spectroscopy

An experimental IR spectrum for this specific compound is not available. The expected characteristic absorption bands for the functional groups present in **2-Carbamoylpyridine-3-carboxylic acid** are as follows[5]:

- O-H stretch (Carboxylic Acid): A very broad band in the region of $2500\text{-}3300\text{ cm}^{-1}$.
- N-H stretch (Amide): Typically observed in the range of $3100\text{-}3500\text{ cm}^{-1}$.

- C=O stretch (Carboxylic Acid and Amide): Strong absorptions expected between 1650-1760 cm^{-1} . The two carbonyl groups may result in distinct or overlapping peaks.
- C-N stretch (Amide): Expected in the region of 1250-1350 cm^{-1} .
- C-O stretch (Carboxylic Acid): Typically found between 1210-1320 cm^{-1} .

Synthesis

A detailed, validated experimental protocol for the synthesis of **2-Carbamoylpyridine-3-carboxylic acid** is not explicitly described in the available literature. However, a general method for the preparation of 2-carbamoyl nicotinic acids has been reported. The following is a generalized protocol based on the reaction of 2,3-pyridinedicarboxylic anhydride with an amine source.

Generalized Experimental Protocol: Synthesis of 2-Carbamoylpyridine-3-carboxylic acid

Objective: To synthesize **2-Carbamoylpyridine-3-carboxylic acid** from 2,3-pyridinedicarboxylic anhydride.

Materials:

- 2,3-Pyridinedicarboxylic anhydride
- Ammonia source (e.g., aqueous ammonia)
- An appropriate aprotic solvent (e.g., Toluene, 4-picoline)
- Acetic anhydride (if starting from 2,3-pyridinedicarboxylic acid to form the anhydride in situ)
- Hydrochloric acid (for acidification)
- Sodium bicarbonate (for pH adjustment)

Procedure:

- Anhydride Formation (if necessary): If starting with 2,3-pyridinedicarboxylic acid, it can be converted to the anhydride by reacting with a dehydrating agent like acetic anhydride.
- Reaction with Ammonia: The 2,3-pyridinedicarboxylic anhydride is dissolved in a suitable aprotic solvent. The solution is then treated with an ammonia source. This reaction is typically carried out at a controlled temperature, often below room temperature, to manage the exothermic reaction.
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up and Isolation: Upon completion, the reaction mixture is typically subjected to an aqueous work-up. The pH of the aqueous layer is adjusted to an acidic pH (e.g., pH 3-4) using hydrochloric acid to precipitate the carboxylic acid product.
- Purification: The crude product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis



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